molecular formula C16H18N2O3 B6056051 N~2~-2-furoyl-N~1~-phenylvalinamide

N~2~-2-furoyl-N~1~-phenylvalinamide

Cat. No.: B6056051
M. Wt: 286.33 g/mol
InChI Key: XHJFFBSFTBDTNN-UHFFFAOYSA-N
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Description

N²-2-Furoyl-N¹-phenylvalinamide is a synthetic amide derivative featuring a valinamide backbone substituted with a phenyl group at the N¹ position and a 2-furoyl moiety at the N² position. Its structure likely influences properties such as solubility, stability, and biological activity.

Properties

IUPAC Name

N-(1-anilino-3-methyl-1-oxobutan-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(2)14(18-15(19)13-9-6-10-21-13)16(20)17-12-7-4-3-5-8-12/h3-11,14H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJFFBSFTBDTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The amide group in N²-2-furoyl-N¹-phenylvalinamide may confer hydrolytic sensitivity compared to the stable imide ring in 3-chloro-N-phenyl-phthalimide.
  • Solubility : The furoyl group could enhance solubility in polar solvents, whereas the chloro substituent in 3-chloro-N-phenyl-phthalimide may reduce it.

Analytical and Structural Characterization Methods

These tools enable precise determination of bond lengths, angles, and conformational preferences, which are critical for comparing physicochemical properties across analogs.

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